(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a dimethylbutoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the dimethylbutoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and dimethylbutoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Benzylpyrrolidine-2-carboxylate: Lacks the dimethylbutoxycarbonyl group.
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine: Similar structure but different functional groups.
Uniqueness
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918437-69-1 |
---|---|
Molecular Formula |
C19H26NO4- |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2R)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)11-13-24-17(23)20-12-7-10-19(20,16(21)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3,(H,21,22)/p-1/t19-/m1/s1 |
InChI Key |
OKGQCOAEMBIYNL-LJQANCHMSA-M |
Isomeric SMILES |
CC(C)(C)CCOC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)CCOC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.